2-(1,3-benzodioxol-5-ylmethyl)-5-(2-fluorophenyl)-2H-tetrazole
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Overview
Description
2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOLE is a complex organic compound that features a benzodioxole moiety and a fluorophenyl group attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOLE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by the introduction of the fluorophenyl group. The final step involves the cyclization to form the tetraazole ring under controlled conditions, often using a combination of heat and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the tetraazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The benzodioxole and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The tetraazole ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-PHENYL-2H-1,2,3,4-TETRAAZOLE: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOLE: The fluorine atom is positioned differently, potentially altering its properties.
Uniqueness
The presence of both the benzodioxole and fluorophenyl groups in 2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOLE makes it unique compared to similar compounds
Properties
Molecular Formula |
C15H11FN4O2 |
---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-(2-fluorophenyl)tetrazole |
InChI |
InChI=1S/C15H11FN4O2/c16-12-4-2-1-3-11(12)15-17-19-20(18-15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 |
InChI Key |
GMJWVNBPKHZETB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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